1-(2,4-Dimethoxyphenyl)-2-hydroxyethan-1-one
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRUDOBPHMUVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dimethoxyphenyl)-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetate in the presence of a base, followed by hydrolysis to yield the desired product. Another method involves the reaction of 2,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethanol to produce the ester. The ester is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 1-(2,4-dimethoxyphenyl)-2-oxoethan-1-one or 1-(2,4-dimethoxyphenyl)acetic acid.
Reduction: Formation of 1-(2,4-dimethoxyphenyl)-2-hydroxyeth
Biological Activity
1-(2,4-Dimethoxyphenyl)-2-hydroxyethan-1-one, commonly referred to as a dimethoxyphenyl compound, is a member of the chalcone family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12O4
- Molecular Weight : 212.20 g/mol
The compound features a phenolic hydroxyl group and two methoxy groups that contribute to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound. Research indicates that chalcones exhibit significant antiviral activities against various viruses, including PRRSV (Porcine Reproductive and Respiratory Syndrome Virus) . In vitro studies demonstrated that this compound can reduce viral replication in cell lines at concentrations as low as 0.02 mM, with complete suppression achieved at 0.06 mM without significant cytotoxicity .
Table 1: Antiviral Efficacy of this compound
| Concentration (mM) | Viral Replication Reduction | Cytotoxicity |
|---|---|---|
| 0.01 | No effect | Low |
| 0.02 | ~10-fold | Low |
| 0.04 | ~100-fold | Low |
| 0.06 | Complete suppression | Minimal |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it possesses anti-inflammatory properties comparable to established anti-inflammatory drugs such as aspirin and indomethacin . The mechanism involves inhibition of leukocyte accumulation and prostaglandin biosynthesis in inflammatory models.
Table 2: Anti-inflammatory Effects Compared to Standard Drugs
| Compound | Inhibition of Inflammation (%) |
|---|---|
| This compound | Significant |
| Aspirin | Moderate |
| Indomethacin | High |
Antioxidant Activity
Chalcones are known for their antioxidant properties, which may also extend to this compound. These properties are crucial for neutralizing free radicals and reducing oxidative stress in cells.
The biological activities of this compound are attributed to its ability to interact with various molecular targets involved in viral replication and inflammatory pathways. The presence of methoxy groups enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Case Studies
- Antiviral Efficacy Against PRRSV : In a controlled study involving MARC-145 cells, treatment with the compound resulted in a significant decrease in viral load compared to untreated controls. The study reported a reduction in viral titers by up to 1000-fold at optimal concentrations .
- Inflammatory Response in Animal Models : Another study assessed the anti-inflammatory effects in rat models using carrageenan-induced paw edema. The results indicated that the compound significantly reduced edema compared to control groups treated with standard anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of α-hydroxyketones and acetophenone derivatives. Key structural analogues include:
Physicochemical Properties
- Polarity: The hydroxyl group at C-2 increases water solubility compared to non-hydroxylated analogues like 2-chloro-1-(2,4-dimethoxyphenyl)ethanone .
- Melting Points: Methoxy and hydroxyl substituents elevate melting points due to hydrogen bonding and dipole interactions. For example, thioether derivatives (e.g., 1-(2,4-dimethoxyphenyl)-2-(ethylthio)ethanone) exhibit lower melting points than the hydroxy variant due to reduced polarity .
- Stability: The α-hydroxyketone moiety is prone to keto-enol tautomerism, while chloro or thioether derivatives are more stable under acidic conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2,4-Dimethoxyphenyl)-2-hydroxyethan-1-one, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where 2,4-dimethoxyacetophenone reacts with a carbonyl compound (e.g., aldehyde) under basic conditions. For example, similar protocols use ethanol as a solvent and KOH (20%) as a catalyst, with reaction completion achieved after 4–6 hours at room temperature . Critical parameters include pH control, solvent polarity, and stoichiometric ratios to minimize side products like over-oxidized or dimerized derivatives. Post-synthesis purification via recrystallization (ethanol/water mixtures) enhances purity .
Q. Which spectroscopic techniques are employed to characterize the structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify methoxy (-OCH), hydroxyl (-OH), and ketone (C=O) groups. Chemical shifts for aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm), O-H (~3200 cm), and aromatic C-H (~3050 cm) confirm functional groups .
- XRD Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, with SHELX software (e.g., SHELXL) refining structural models .
Q. How is the purity of this compound assessed during synthesis?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Discrepancies in melting points (e.g., observed vs. literature) indicate impurities, necessitating column chromatography (silica gel, ethyl acetate/hexane eluent) for remediation .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. Solvent effects (e.g., ethanol) are incorporated via polarizable continuum models (PCM). These studies correlate with experimental UV-Vis spectra (λ ~280 nm) to validate electronic transitions .
Q. How do substituent effects (e.g., methoxy vs. chloro groups) influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs like 1-(2,4-dichlorophenyl)-2-hydroxyethanone. Methoxy groups enhance solubility and hydrogen bonding, while chloro substituents increase lipophilicity and membrane permeability. Biological assays (e.g., antimicrobial disk diffusion) quantify activity differences, with statistical analysis (ANOVA) resolving significance (p < 0.05) .
Q. What strategies resolve contradictory data in crystallographic refinement of this compound?
- Methodological Answer : Discrepancies in thermal parameters or residual electron density maps are addressed via iterative SHELXL refinement. Twinning or disorder is modeled using PART instructions, and hydrogen bonding networks are validated via PLATON analysis. High-resolution data (>1.0 Å) and low R-factors (<5%) ensure reliability .
Q. How does the compound interact with biological targets (e.g., enzymes) at the molecular level?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to targets like cytochrome P450 or bacterial dihydrofolate reductase. MD simulations (GROMACS, 100 ns) assess stability, with binding free energies calculated via MM-PBSA. Experimental validation includes enzyme inhibition assays (IC determination) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antioxidant activity of this compound?
- Methodological Answer : Divergent results often arise from assay variability (e.g., DPPH vs. ABTS methods) or sample purity. Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and dose-response curves (0.1–100 μM) improve reproducibility. Cross-validation with LC-MS confirms compound integrity during biological testing .
Methodological Tables
| Parameter | Synthetic Optimization | Biological Assay |
|---|---|---|
| Solvent | Ethanol (polar aprotic) | DMSO (≤0.1% for solubility) |
| Catalyst | KOH (20% w/v) | N/A |
| Temperature | 25°C (room temp) | 37°C (physiological) |
| Analytical Tool | HPLC (C18 column) | Microplate reader (OD) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
